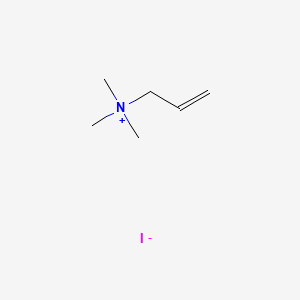
Ammonium, allyltrimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(prop-2-enyl)azanium iodide, also known as allyltrimethylammonium iodide, is a quaternary ammonium compound with the molecular formula C6H14IN. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(prop-2-enyl)azanium iodide can be synthesized through the reaction of trimethylamine with allyl iodide. The reaction typically occurs in an organic solvent such as ethanol or acetone, and the mixture is heated under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of trimethyl(prop-2-enyl)azanium iodide involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The purity of the final product is ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(prop-2-enyl)azanium iodide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The compound can react with nucleophiles, leading to the substitution of the iodide ion.
Oxidation and reduction reactions: It can participate in redox reactions, although these are less common.
Addition reactions: The allyl group in the compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and potassium cyanide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Addition reactions: Electrophiles like bromine or chlorine can be used in the presence of catalysts.
Major Products Formed
Nucleophilic substitution: Products include trimethyl(prop-2-enyl)azanium derivatives with different substituents replacing the iodide ion.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
Addition reactions: Products include halogen
Properties
CAS No. |
13448-30-1 |
|---|---|
Molecular Formula |
C6H14IN |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
trimethyl(prop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C6H14N.HI/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
QONMIDAMPXKNRX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















